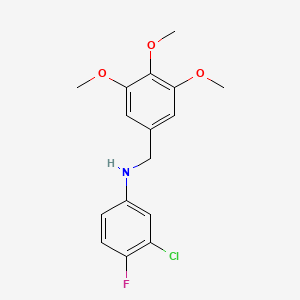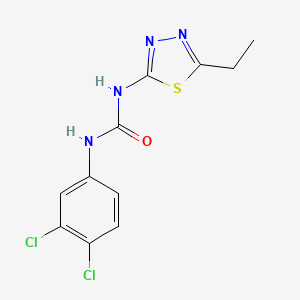
2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMQD and is a derivative of quinoline. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of DMQD is not fully understood. However, it is believed to exert its biological effects by interfering with various cellular pathways. DMQD has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication. It has also been found to inhibit the expression of certain genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMQD has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. DMQD has also been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. Additionally, DMQD has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMQD has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMQD has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, there are also limitations to the use of DMQD in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, DMQD may have side effects that need to be carefully monitored.
Orientations Futures
There are several potential future directions for research on DMQD. One area of interest is the development of DMQD-based drugs for the treatment of cancer and viral infections. Additionally, DMQD may have potential applications in materials science, such as the development of fluorescent dyes and sensors. Further research is needed to fully understand the mechanism of action of DMQD and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde involves the reaction of 2-chloro-7-methylquinoline with dimethylamine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
DMQD has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. DMQD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have antiviral activity against herpes simplex virus and respiratory syncytial virus.
Propriétés
IUPAC Name |
2-(dimethylamino)-7-methylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-5-10-7-11(8-16)13(15(2)3)14-12(10)6-9/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSLAQISKFRUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-7-methyl-3-quinolinecarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)








![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)

